4-(Cyclobutylmethyl)piperidine

Description

Contextual Significance in Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the field of medicinal chemistry. The piperidine (B6355638) ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs found in approved pharmaceuticals. organic-chemistry.orgchemicalbook.comsmolecule.com Its conformational flexibility, ability to engage in hydrogen bonding, and its capacity to serve as a scaffold for three-dimensional molecular arrangements make it an attractive component in the design of new chemical entities. The study of substituted piperidines, such as 4-(Cyclobutylmethyl)piperidine, is a vibrant area of research focused on exploring new chemical space and developing novel synthetic methodologies. mdpi.comchemrxiv.org

Strategic Placement in Drug Discovery Scaffolds

The incorporation of the cyclobutylmethyl group onto the piperidine scaffold is a strategic design element in drug discovery. The cyclobutane (B1203170) ring, a four-membered carbocycle, is known to enhance the metabolic stability of molecules and introduce a unique three-dimensional character. This is advantageous in designing drug candidates with improved pharmacokinetic profiles. The cyclobutylmethyl group can also influence the binding affinity and selectivity of a molecule for its biological target by occupying specific hydrophobic pockets within a protein's active site. smolecule.com Consequently, this compound is frequently utilized as a starting material or an intermediate in the synthesis of novel therapeutic agents.

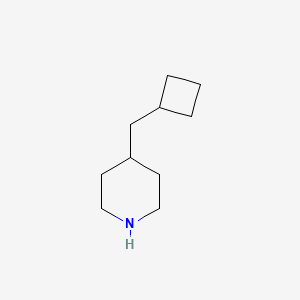

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

4-(cyclobutylmethyl)piperidine |

InChI |

InChI=1S/C10H19N/c1-2-9(3-1)8-10-4-6-11-7-5-10/h9-11H,1-8H2 |

InChI Key |

WYLJDFLAFDILOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC2CCNCC2 |

Origin of Product |

United States |

Chemical Profile

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for predicting its behavior in various chemical environments and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C10H19N (free base) | uni.lu |

| C10H20ClN (hydrochloride salt) | bldpharm.com | |

| Molecular Weight | 153.27 g/mol (free base) | uni.lu |

| 189.73 g/mol (hydrochloride salt) | bldpharm.com | |

| CAS Number | 1803571-12-1 (hydrochloride salt) | bldpharm.com |

| Predicted XlogP | 2.7 (free base) | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 132.8 Ų (free base) | uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 135.0 Ų (free base) | uni.lu |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine (B6355638) ring protons, typically in the range of 1.5-3.0 ppm. The protons of the cyclobutane (B1203170) ring would likely appear as complex multiplets in the aliphatic region, generally between 1.8 and 2.5 ppm, due to the ring strain and complex spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine and cyclobutylmethyl groups.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 154.1590. uni.lu

Synthesis and Reactivity

General Synthetic Routes

Common methods for the preparation of 4-substituted piperidines are applicable to the synthesis of this compound. These include:

Reductive Amination: A prevalent method involves the reaction of a suitable piperidine (B6355638) precursor, such as 4-piperidone, with cyclobutanecarboxaldehyde (B128957) in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, reductive amination of a 4-substituted piperidine with cyclobutanecarboxaldehyde can be employed. mdpi.com This method is often favored for its efficiency and control over the final product.

Nucleophilic Substitution: Another common approach is the reaction of a piperidine derivative with a reactive cyclobutylmethyl species, such as cyclobutylmethyl bromide or tosylate. The nitrogen atom of the piperidine acts as a nucleophile, displacing the leaving group on the cyclobutylmethyl moiety.

Chemical Reactivity and Use as a Building Block

The chemical reactivity of this compound is centered around the secondary amine of the piperidine ring. This amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the facile introduction of diverse functional groups. This reactivity makes it a valuable building block for the construction of more complex molecules with potential therapeutic applications. For instance, it has been incorporated into the structure of compounds investigated as CXCR7 receptor modulators and other biologically active agents. chemrxiv.org

Application in Research

Role as a Precursor in the Synthesis of Complex Molecules

The unique structural features of this compound make it an attractive starting point for the synthesis of elaborate molecular architectures. Medicinal chemists utilize this compound to introduce the combined benefits of the piperidine (B6355638) and cyclobutane (B1203170) motifs into their target molecules. The literature contains numerous examples of complex structures that have been synthesized using this compound or its derivatives as a key component. These include compounds with potential applications in treating a range of diseases.

Research Directions and Emerging Applications

Design and Synthesis of Advanced Piperidine-Based Building Blocks

The development of novel and efficient synthetic routes to piperidine (B6355638) derivatives is a continuous effort in organic chemistry. organic-chemistry.org The synthesis of 4-(cyclobutylmethyl)piperidine and its analogues often involves multi-step sequences that can be optimized for yield and scalability. One common strategy is the nucleophilic substitution of a suitable piperidine precursor with a cyclobutylmethyl halide. Another versatile approach is reductive amination, which offers a high-yield pathway to this and similar compounds.

Researchers are increasingly focused on creating more complex and three-dimensional piperidine-based building blocks for drug discovery. whiterose.ac.uk These advanced scaffolds, such as spirocyclic and bridged systems, offer greater structural diversity and can lead to improved pharmacological properties. whiterose.ac.ukresearchgate.net The design of these molecules often incorporates isosteric replacements to enhance metabolic stability and target binding. researchgate.net For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine has been developed, providing larger and more flexible structures for lead optimization programs. researchgate.net

The following table summarizes key synthetic approaches for piperidine derivatives, including those applicable to this compound:

| Synthetic Approach | Description | Key Features |

| Nucleophilic Substitution | Reaction of a piperidine derivative with a cyclobutylmethyl halide. | Straightforward, relies on SN2 mechanism. |

| Reductive Amination | A versatile and high-yield method for synthesizing piperidine derivatives. | Can be optimized for stereochemistry. |

| Radical Cyclization | Intramolecular cyclization to form the piperidine ring. mdpi.com | Allows for the formation of substituted piperidines. mdpi.com |

| Palladium-Catalyzed Reactions | Cross-coupling reactions to introduce substituents onto the piperidine ring. mdpi.com | High chemoselectivity. mdpi.com |

Exploration of Novel Therapeutic Areas

Piperidine derivatives have a broad spectrum of pharmacological activities, including applications as anticancer, antiviral, and anti-inflammatory agents. bohrium.comijnrd.org While specific therapeutic applications for this compound are still under investigation, the broader class of piperidine-containing compounds has shown promise in a variety of disease areas. For example, certain piperidine derivatives have been investigated as inhibitors of human heat shock protein 70 (HSP70), a potential target for cancer therapy. nih.gov

The versatility of the piperidine scaffold allows for its incorporation into molecules targeting a range of biological pathways. Research into piperidine derivatives has explored their potential in treating neurodegenerative disorders, pain, and metabolic diseases. google.comnih.gov The development of multi-target ligands, where a single molecule interacts with multiple receptors, is a growing area of interest, and piperidine derivatives are well-suited for this approach. nih.gov

Integration of Chemoenzymatic and Flow Chemistry Approaches

Modern synthetic chemistry is increasingly turning to more sustainable and efficient methodologies, such as chemoenzymatic synthesis and flow chemistry. Chemoenzymatic approaches combine the selectivity of biocatalysts with the practicality of chemical synthesis to produce chiral piperidines with high stereochemical purity. nih.govacs.orgnih.gov These methods often involve enzymes like amine oxidases and ene reductases to perform key stereoselective transformations. nih.govacs.orgresearchgate.net This strategy has been successfully applied to the synthesis of precursors for drugs like the antipsychotic Preclamol and the ovarian cancer therapeutic Niraparib. nih.govacs.orgresearchgate.net

Flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. organic-chemistry.orgnih.gov The synthesis of piperidine derivatives in microreactors allows for precise control over reaction parameters, leading to higher yields and selectivities. organic-chemistry.orgbeilstein-journals.org For instance, the rapid synthesis of α-chiral piperidines has been achieved using a continuous flow protocol. organic-chemistry.org Flow electrochemistry has also been employed for the efficient synthesis of substituted piperidines. nih.govnih.gov

Strategic Development of Chiral Piperidine Scaffolds in Drug Design

The introduction of chirality into piperidine scaffolds can have a profound impact on a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.comresearchgate.net The development of methods for the asymmetric synthesis of chiral piperidines is therefore a critical area of research. dicp.ac.cnrsc.org

Chiral piperidine-containing drugs have been approved for a variety of indications, highlighting the importance of stereochemistry in drug design. thieme-connect.com The strategic incorporation of chiral centers can lead to enhanced biological activity and reduced off-target effects. thieme-connect.comresearchgate.netresearchgate.net For example, the different enantiomers of a piperidine-based drug can exhibit significantly different pharmacological profiles.

The synthesis of chiral piperidines can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and chemoenzymatic resolutions. rsc.orgmdma.ch Rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts is one effective method for producing a variety of chiral piperidines with high enantioselectivity. dicp.ac.cn

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclobutylmethyl)piperidine, and how can reaction yields be improved?

- Methodological Answer : A common approach involves alkylation of the piperidine scaffold with cyclobutylmethyl halides. For example, Pfizer's method for arylpiperidine derivatives (e.g., 4-(2-methoxyphenyl)piperidine) employs nucleophilic substitution under basic conditions, achieving yields up to 18% . To improve yields, consider optimizing solvent polarity (e.g., dichloromethane vs. toluene), reaction temperature (40–60°C), and stoichiometry of the alkylating agent. Purification via column chromatography or recrystallization is critical, as residual starting materials can skew analytical results.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutylmethyl substitution pattern and piperidine ring conformation. For instance, Pfizer utilized ¹H NMR (δ 1.4–3.4 ppm for cyclobutyl protons) and mass spectrometry (parent peak at m/z 421.1) to validate their arylpiperidine analogs . High-resolution mass spectrometry (HRMS) and IR spectroscopy can further verify molecular integrity and functional groups.

Q. What safety protocols are recommended for handling this compound derivatives in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous piperidine compounds, such as 4-benzylpiperidine, which mandate PPE (gloves, goggles), fume hood use, and emergency rinsing procedures . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes due to potential exothermic reactions. Store under nitrogen at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How does the cyclobutylmethyl substituent influence the conformational dynamics of the piperidine ring, and what are the implications for receptor binding?

- Methodological Answer : X-ray crystallography and NMR studies of related N-substituted piperidines (e.g., LY255582) reveal that equatorial positioning of aromatic substituents stabilizes the chair conformation, enhancing receptor affinity . For this compound, molecular dynamics simulations (e.g., using AMBER or GROMACS) can model steric effects of the cyclobutyl group. Compare with cyclohexylmethyl analogs to assess ring strain and flexibility.

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Systematically vary substituents (e.g., cyclobutyl vs. phenyl groups) and evaluate activity in standardized assays (e.g., receptor binding or enzyme inhibition). For example, Pfizer’s arylpiperidine derivatives showed divergent activities depending on the aryl group’s electronic properties (methoxy vs. chloro substituents) . Use statistical tools like ANOVA to isolate confounding variables (e.g., purity, solvent effects).

Q. What strategies can mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Employ tandem catalysis (e.g., Pd-mediated cross-coupling followed by reductive amination) to reduce intermediate isolation steps. Evidence from TCI America’s piperidine syntheses suggests that protecting groups (e.g., Boc for amines) improve stepwise efficiency . Monitor reactions via TLC or in situ FTIR to identify bottlenecks (e.g., incomplete alkylation).

Q. How do solvent and catalyst choices affect the stereoselectivity of this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry at the piperidine nitrogen. For example, Knoevenagel condensations using piperidine as a base in toluene achieved high enantioselectivity in related compounds . Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry in cyclobutylmethyl additions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.